

Asperlactone: A Detailed Application Note on NMR Characterization and Interpretation

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization and interpretation of **asperlactone**, a bioactive secondary metabolite produced by fungi of the Aspergillus genus. **Asperlactone**, a member of the butenolide class, has demonstrated notable antifungal, antibacterial, and anti-inflammatory properties, making it a compound of interest for further research and development.[1]

NMR Spectroscopic Data for Asperlactone

The definitive structural elucidation of **asperlactone** relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. The tables below summarize the ¹H and ¹³C NMR spectroscopic data, which are fundamental for its identification. The data presented are typical values reported in the literature, usually with chloroform-d (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectroscopic Data for **Asperlactone** in CDCl₃



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
3	~6.15	d	~1.5
5	~5.01	d	~2.5
6	~4.15	dq	~6.5, 2.5
7	~1.35	d	~6.5
8	~3.65	d	~2.0
9	~3.10	dq	~5.5, 2.0
10	~1.45	d	~5.5

Table 2: 13C NMR Spectroscopic Data for Asperlactone in CDCl3

Position	Chemical Shift (δ) ppm	
1	~172.5	
2	~148.0	
3	~118.0	
4	~142.0	
5	~82.0	
6	~68.0	
7	~21.0	
8	~58.0	
9	~55.0	
10	~17.0	

Interpretation of NMR Spectra

Methodological & Application





The ¹H NMR spectrum of **asperlactone** reveals key structural features. The downfield signal around 6.15 ppm is characteristic of the olefinic proton at position 3. The methine protons of the lactone ring and the hydroxyethyl side chain appear in the region of 4.0-5.1 ppm, while the protons of the epoxide ring are observed at approximately 3.1-3.7 ppm. The coupling constants (J values) are critical for confirming the connectivity and stereochemistry of the molecule.

The ¹³C NMR spectrum shows ten distinct carbon signals, including the carbonyl carbon of the lactone at around 172.5 ppm, two olefinic carbons, and several oxygenated carbons corresponding to the lactone ring, the hydroxyethyl group, and the epoxide moiety.

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are indispensable:

- COSY (Correlation Spectroscopy) is used to establish proton-proton spin coupling networks, for example, within the hydroxyethyl and epoxide fragments.
- HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, facilitating the assignment of the carbon skeleton.
- HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the different structural fragments and confirming the overall connectivity.

Experimental Protocols Isolation and Purification of Asperlactone

- Fungal Culture: A suitable strain of Aspergillus, such as Aspergillus melleus or Aspergillus ochraceus, is cultivated in a suitable liquid or on a solid medium (e.g., Potato Dextrose Broth or Agar) at 25-28°C for 14-21 days.
- Extraction: The fungal culture (mycelia and broth) is extracted exhaustively with an organic solvent like ethyl acetate.
- Concentration: The combined organic extracts are concentrated in vacuo to yield a crude extract.



- Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate).
- Purification: Fractions containing **asperlactone**, as identified by Thin Layer Chromatography (TLC), are pooled and further purified by preparative HPLC to yield the pure compound.

NMR Sample Preparation and Analysis

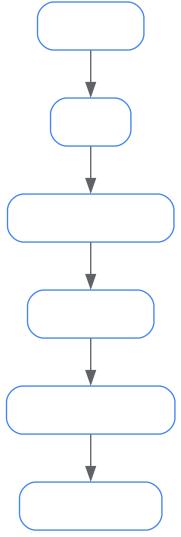
- Sample Preparation: Approximately 5-10 mg of purified asperlactone is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- 1D NMR Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or greater).
- 2D NMR Acquisition: A standard set of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to enable complete structural assignment.

Mandatory Visualizations

Caption: Asperlactone Structure with Atom Numbering.



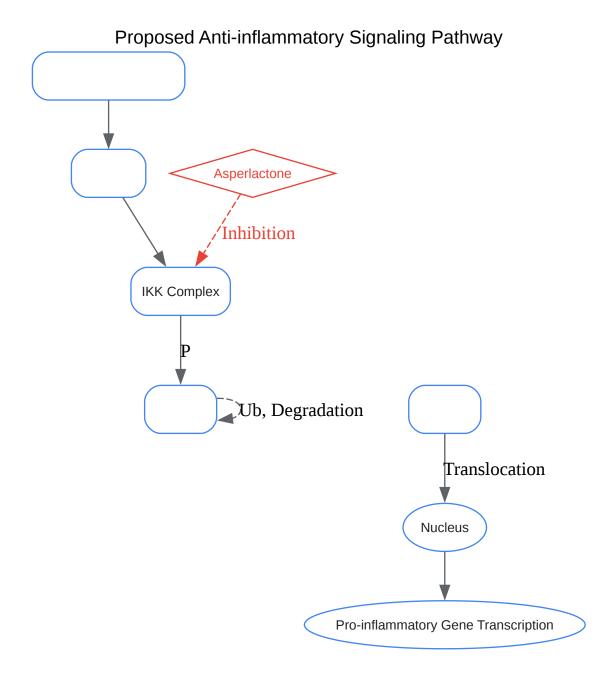




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 $\label{lem:caption:caption:caption} \textbf{Caption: Workflow for } \textbf{Asperlactone} \ \ \textbf{Isolation and NMR Characterization}.$





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Caption: **Asperlactone**'s Proposed Inhibition of the NF-kB Pathway.

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References

- 1. Asperlactone | C9H12O4 | CID 156698 PubChem [pubchem.ncbi.nlm.nih.gov]
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